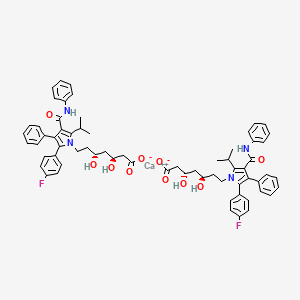

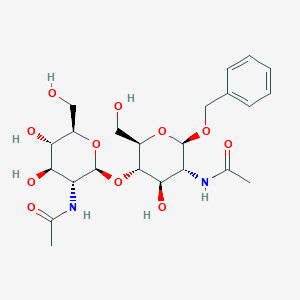

Benzyl N,N'-di-acetyl-b-chitobioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to Benzyl N,N'-di-acetyl-β-chitobioside involves multiple steps, including the treatment of chitobiose derivatives with specific reagents to introduce benzyl and acetyl groups into the molecule. For example, the synthesis of a di-N-acetylchitobiose asparagine derivative involves the treatment with glycosyl chloride, followed by reaction with silver azide and hydrogenation to introduce the amino group. Subsequent reactions include condensation with benzyl N-(benzyloxycarbonyl)-L-aspartate and catalytic hydrogenation, leading to the formation of a crystalline derivative (Spinola & Jeanloz, 1970).

Molecular Structure Analysis

The characterization of these derivatives employs various analytical techniques such as melting point determination, optical rotation, thin-layer chromatography (TLC), and mass spectrometry, particularly focusing on the per(trimethylsilyl) derivative for detailed molecular structure insights (Spinola & Jeanloz, 1970).

Chemical Reactions and Properties

Chemical modifications, such as acetylation and benzoylation, play a crucial role in altering the physical and chemical properties of chitosan derivatives. For instance, N-benzoyl-O-acetyl-chitosan exhibits enhanced antimicrobial activities compared to its parent compound, chitosan, demonstrating the significant impact of chemical modifications on biological properties (Cai et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and foaming capacity, of chitosan derivatives can be significantly improved through chemical synthesis and modifications. For example, N-benzoyl-O-acetyl-chitosan shows better foam capacity and stability than chitosan, which could make it preferable for use as a foaming agent and food preservative (Cai et al., 2015).

Chemical Properties Analysis

Chemical modifications also enhance the bactericidal properties of chitosan derivatives. Studies have shown that derivatives like N-benzoyl-O-acetyl-chitosan possess much stronger antibacterial and antifungal activities than the parent compound, chitosan, against various bacterial species and fungi, highlighting the chemical versatility and potential applications of these compounds in antimicrobial and preservative roles (Cai et al., 2015).

Scientific Research Applications

Biomedical Engineering and Tissue Engineering

Chitin and chitosan, and by extension their derivatives, have shown significant promise in biomedical applications, especially in tissue engineering. These materials have been used in developing implantable biomedical devices, wound dressings, and scaffolds for tissue regeneration. The unique biocompatibility, biodegradability, and mechanical properties of chitin and chitosan derivatives make them ideal for creating structures that support tissue growth and repair. Studies have highlighted their utility in skin, bone, cartilage, liver, nerve, and tendon regeneration, showcasing the broad applicability of these materials in medicine and healthcare (Islam, Bhuiyan, & Islam, 2017).

properties

IUPAC Name |

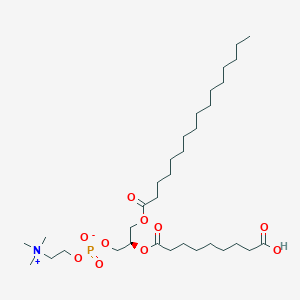

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHNKSMASHGRS-LQNYZTQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N,N'-di-acetyl-b-chitobioside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.